1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823472
InChI: InChI=1S/C10H10F2O2S/c1-2-8(13)7-4-3-6(5-9(7)15)14-10(11)12/h3-5,10,15H,2H2,1H3
SMILES:
Molecular Formula: C10H10F2O2S
Molecular Weight: 232.25 g/mol

1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one

CAS No.:

Cat. No.: VC18823472

Molecular Formula: C10H10F2O2S

Molecular Weight: 232.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one -

Specification

Molecular Formula C10H10F2O2S
Molecular Weight 232.25 g/mol
IUPAC Name 1-[4-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one
Standard InChI InChI=1S/C10H10F2O2S/c1-2-8(13)7-4-3-6(5-9(7)15)14-10(11)12/h3-5,10,15H,2H2,1H3
Standard InChI Key SDWRFHIXQWBPAA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=C(C=C1)OC(F)F)S

Introduction

1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10_{10}H10_{10}F2_{2}O2_{2}S and a molecular weight of 232.25 g/mol . This compound is notable for its structural complexity, featuring a difluoromethoxy group, a mercapto group, and a propan-1-one structure. These functional groups contribute to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science.

Synthesis and Preparation

The synthesis of 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves multiple steps. Industrial methods often optimize these steps using palladium-catalyzed reactions to ensure high yield and purity.

Biological Activity and Applications

Research into the biological activity of this compound indicates potential therapeutic properties. It has been explored as a biochemical probe due to its reactive functional groups. The mechanism of action involves interactions with molecular targets through hydrogen bonding and covalent bonding with thiol-reactive sites on proteins or enzymes. These interactions suggest possible applications in drug development, particularly in anti-inflammatory and antimicrobial contexts.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-oneContains a similar difluoromethoxy group but differs in position and ketone structureMay exhibit different reactivity due to positional isomerism
1-(4-Ethyl-2-mercaptophenyl)propan-1-oneFeatures an ethyl instead of difluoromethoxyPotentially different biological activity due to alkyl substitution
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-oneContains a methylthio group instead of mercaptoDifferent reactivity patterns due to sulfur substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator